molecular formula C18H13BrN2O4 B11592111 6-amino-8-(3-bromo-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-(3-bromo-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11592111
M. Wt: 401.2 g/mol
InChI Key: HRHQQVQWXJZWRJ-UHFFFAOYSA-N
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Description

6-Amino-8-(3-bromo-4-methoxyphenyl)-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a brominated methoxyphenyl group, and a dioxolochromene core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-8-(3-bromo-4-methoxyphenyl)-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dioxolochromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxolochromene structure.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, often using amines as nucleophiles.

    Bromination and Methoxylation: The brominated methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, where bromine and methoxy groups are added to the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-(3-bromo-4-methoxyphenyl)-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the brominated and methoxylated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-Amino-8-(3-bromo-4-methoxyphenyl)-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-8-(3-bromo-4-methoxyphenyl)-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
  • 8-(4-(Allyloxy)-3-bromo-5-methoxyphenyl)-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Uniqueness

6-Amino-8-(3-bromo-4-methoxyphenyl)-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and brominated methoxyphenyl groups. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C18H13BrN2O4

Molecular Weight

401.2 g/mol

IUPAC Name

6-amino-8-(3-bromo-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C18H13BrN2O4/c1-22-13-3-2-9(4-12(13)19)17-10-5-15-16(24-8-23-15)6-14(10)25-18(21)11(17)7-20/h2-6,17H,8,21H2,1H3

InChI Key

HRHQQVQWXJZWRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Br

Origin of Product

United States

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